{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE
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Overview
Description
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the bromophenyl and methoxybenzoate precursors. The bromophenyl group can be introduced through bromination reactions, while the methoxybenzoate group can be synthesized via esterification reactions. The final step involves the formation of the carbamoyl linkage, which can be achieved through carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include bromophenol derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carbamoyl and methoxybenzoate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and exhibits similar biological activities.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylbenzamide: This compound contains a methoxybenzoate group and is used in similar research applications.
Uniqueness
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in multiple fields. Its structure provides a versatile platform for exploring new chemical reactions and biological interactions.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-8-4-13(5-9-15)17(21)23-11-16(20)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVJBJFBSHYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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